molecular formula C18H34O5 B3129847 (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid CAS No. 339186-36-6

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid

Cat. No.: B3129847
CAS No.: 339186-36-6
M. Wt: 330.5 g/mol
InChI Key: JHGVFGJXFVIYSM-SOLBZPMBSA-N
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Description

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is a long-chain fatty acid with three hydroxyl groups and a double bond at the 12th position. This compound is known for its biological significance and is often studied in the context of lipid metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of octadecenoic acid followed by hydrolysis to introduce the hydroxyl groups at the 9th, 10th, and 11th positions . The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid involves its interaction with lipid signaling pathways. It can act as a ligand for specific receptors, modulating cellular responses such as inflammation and apoptosis. The hydroxyl groups and the double bond play crucial roles in its binding affinity and activity .

Properties

IUPAC Name

(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGVFGJXFVIYSM-SOLBZPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855489
Record name (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339186-36-6
Record name (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Reactant of Route 2
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
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(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
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(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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